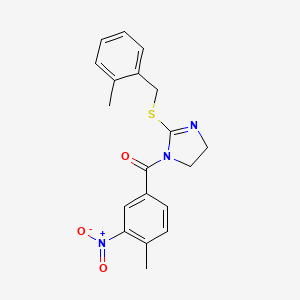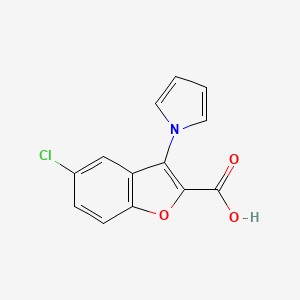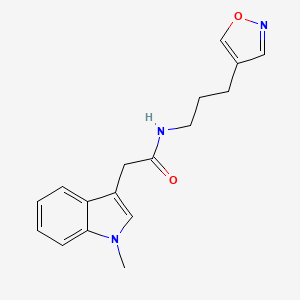
(4-methyl-3-nitrophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a thioether group (-S-), and an imidazole ring . These functional groups could potentially give the compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitro group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Compounds with nitro groups tend to be relatively polar and may have a strong odor . The presence of the thioether group could also affect the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen
Hindered Phenolic Aminothiazoles
A study focused on the synthesis of hindered phenolic aminothiazoles, which are molecular hybrids exhibiting α-glucosidase and α-amylase inhibitory activities alongside antioxidant activities. These compounds, designed with phenolic and 2-aminothiazole moieties, demonstrated significant biological activities, suggesting potential applications in managing diabetes and oxidative stress-related conditions (Satheesh et al., 2017).
Luminescence Sensitization
Another research explored thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence. The study characterized the complexes through luminescence spectroscopy and X-ray crystallography, indicating the efficacy of these compounds in enhancing lanthanide luminescence, which could be valuable for optical applications (Viswanathan & Bettencourt-Dias, 2006).
Functionalization of Quinoline
Research demonstrated the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through simultaneous double C2/C3 functionalization of the quinoline molecule. This method offers a novel approach to modify quinoline derivatives, potentially useful in pharmaceutical chemistry for developing new therapeutic agents (Belyaeva et al., 2018).
Antimicrobial and Antioxidant Properties
A study synthesized and evaluated (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives for antimicrobial, antioxidant, and docking studies. The results highlighted the antimicrobial activity against specific bacterial strains and significant antioxidant properties, underlining the therapeutic potential of such compounds (Rashmi et al., 2014).
Synthesis and Characterization of Oligobenzimidazoles
Oligobenzimidazoles synthesized from benzimidazole monomers exhibited diverse properties, including electrochemical, electrical, optical, thermal, and rectification characteristics. These compounds, studied for their potential in various applications, show the broad utility of benzimidazole derivatives in materials science (Anand & Muthusamy, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methyl-3-nitrophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-5-3-4-6-16(13)12-26-19-20-9-10-21(19)18(23)15-8-7-14(2)17(11-15)22(24)25/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKYDURCXYYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)

![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)
![N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2753912.png)


![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)


![4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2753922.png)

![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)
